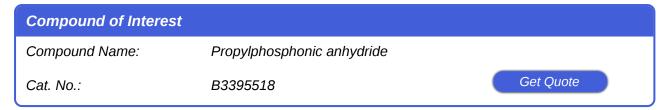


# Propylphosphonic Anhydride (CAS 68957-94-8): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**Propylphosphonic anhydride**, commonly known by its acronym T3P®, is a versatile and efficient reagent in modern organic synthesis. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development.

# **Core Chemical Properties**

**Propylphosphonic anhydride** (CAS 68957-94-8) is a cyclic trimer of n-propylphosphonic acid. [1][2] It is a reactive organophosphorus compound widely employed as a coupling agent and a water scavenger in a variety of chemical transformations.[3] T3P® is commercially available, typically as a 50% solution in solvents like ethyl acetate or dimethylformamide (DMF).[4][5]

# **Physicochemical Data**

A summary of the key physical and chemical properties of **Propylphosphonic anhydride** is presented in the table below. It is important to note that some of these properties have been reported for solutions of T3P®, as the pure substance is a viscous liquid that can be difficult to handle.[3][6]



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>21</sub> O <sub>6</sub> P <sub>3</sub>	[7][8]
Molecular Weight	318.18 g/mol	[5][7]
Appearance	Clear, colorless to pale yellow liquid or syrup	[3][9]
Boiling Point	200 °C at 0.3 torr; 280 °C at 0.1 mbar	[3][10]
Density	1.069 g/mL at 25 °C (for 50% solution in EtOAc)	[8]
Refractive Index	n20/D 1.418 (for 50% solution in EtOAc)	[8]
Solubility	Miscible with dioxane, THF, DMF, and other polar aprotic solvents.	[3]

# **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **Propylphosphonic** anhydride.



Spectrum Type	Key Features	Reference
Infrared (IR)	A strong absorption peak is observed around 2140–2144 cm <sup>-1</sup> for the corresponding acid azide formed in reactions.	[11]
Mass Spectrometry (MS)	NIST Number: 236146	[7]
<sup>1</sup> H NMR	(400 MHz, DMSO-d6) δ 9.99 (s, 1H), 7.69-7.53 (m, 3H), 7.42-7.10 (m, 7H), 7.03 (app t, J = 8 Hz, 1H), 5.02 (d, J = 4 Hz, 2H), 4.18 (dq J = 8 Hz, 8 Hz, 1H), 1.28 (d, J = 8 Hz, 3H).	[12]
<sup>13</sup> C NMR	(101 MHz, DMSO-d6) δ 171.61, 155.81, 139.06, 137.03, 128.74, 128.38, 127.84, 127.80, 123.25, 119.14, 65.41, 50.79, 18.07.	[12]

## **Mechanism of Action in Amide Bond Formation**

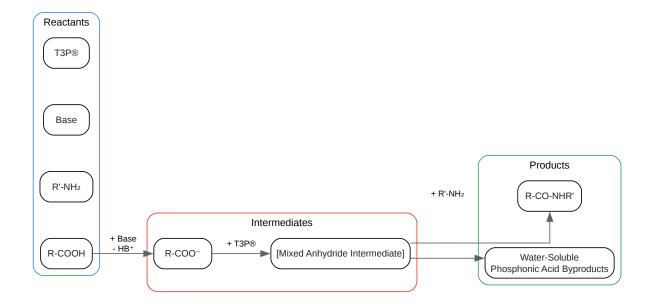
T3P® is highly effective in promoting the formation of amide bonds between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid. The general mechanism involves the following steps:

- Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate anion.[13]
- Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, leading to the formation of a mixed anhydride intermediate.[13]
- Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl group of the mixed anhydride.[13]
- Amide Formation and Byproduct Release: This attack results in the formation of the desired amide and the release of water-soluble phosphonic acid byproducts, which can be easily

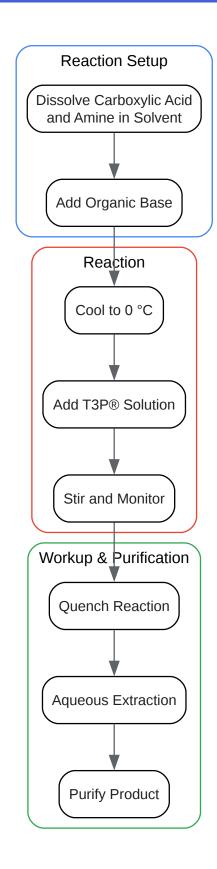


removed during aqueous workup.[4][13]









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